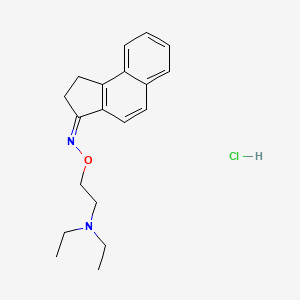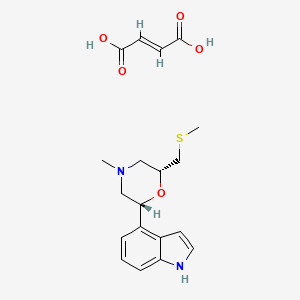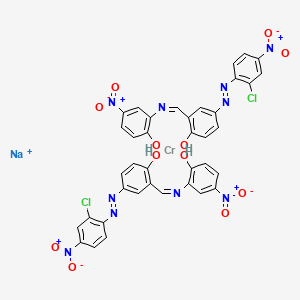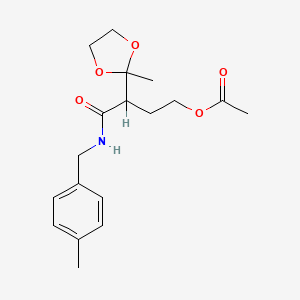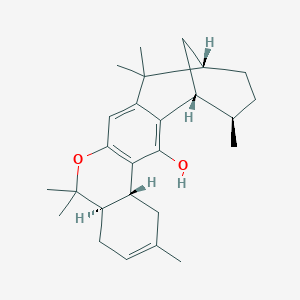
9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13-Méthano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-décahydro-2,5,5,8,8,12-hexaméthyl-, (4aR,9R,12R,13R,14bR)-rel- est un composé organique complexe avec une structure unique qui comprend plusieurs cycles fusionnés et plusieurs centres chiraux
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d’une molécule aussi complexe implique généralement plusieurs étapes, y compris la formation du système cyclique fusionné et l’introduction de divers groupes fonctionnels. Les voies de synthèse courantes peuvent inclure :
Réactions de cyclisation : pour former le système cyclique fusionné.
Hydrogénation : pour réduire les doubles liaisons et introduire des atomes d’hydrogène.
Transformations de groupes fonctionnels : pour introduire des groupes hydroxyle, méthyle et autres.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser le coût. Cela pourrait inclure :
Processus catalytiques : pour améliorer l’efficacité de la réaction.
Techniques de purification : telles que la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène ou élimination d’atomes d’hydrogène.
Réduction : Addition d’atomes d’hydrogène ou élimination d’atomes d’oxygène.
Substitution : Remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure d’aluminium et de lithium, borohydrure de sodium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation pourrait donner des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des alcanes.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme brique élémentaire pour des molécules plus complexes ou comme réactif dans diverses réactions.
Biologie
En biologie, il pourrait être étudié pour son activité biologique potentielle, comme ses propriétés antimicrobiennes ou anticancéreuses.
Médecine
En médecine, ce composé pourrait être étudié pour ses effets thérapeutiques potentiels, y compris sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie
Dans l’industrie, il pourrait être utilisé dans la synthèse de matériaux aux propriétés uniques, comme les polymères ou les produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, it might be used in the synthesis of materials with unique properties, such as polymers or pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer :
Liaison aux enzymes : et inhibition de leur activité.
Interaction avec les récepteurs : sur les surfaces cellulaires pour moduler les voies de signalisation.
Incorporation dans les structures cellulaires : pour modifier leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires pourraient inclure d’autres molécules organiques complexes avec des systèmes cycliques fusionnés et de multiples centres chiraux, comme :
Stéroïdes : Molécules complexes avec une structure cyclique fusionnée caractéristique.
Terpènes : Composés organiques avec de multiples cycles et divers groupes fonctionnels.
Unicité
Ce qui distingue ce composé, c’est sa disposition spécifique des cycles et des groupes fonctionnels, ce qui pourrait lui conférer des propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
249888-48-0 |
|---|---|
Formule moléculaire |
C26H36O2 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
(1R,5R,10R,17S,20R)-7,11,11,16,16,20-hexamethyl-12-oxapentacyclo[15.3.1.02,15.04,13.05,10]henicosa-2,4(13),7,14-tetraen-3-ol |
InChI |
InChI=1S/C26H36O2/c1-14-7-10-19-18(11-14)23-21(28-26(19,5)6)13-20-22(24(23)27)17-12-16(25(20,3)4)9-8-15(17)2/h7,13,15-19,27H,8-12H2,1-6H3/t15-,16+,17-,18-,19-/m1/s1 |
Clé InChI |
SEFPZHWPNUBZPY-RHQZKXFESA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2C[C@H]1C3=C(C4=C(C=C3C2(C)C)OC([C@H]5[C@H]4CC(=CC5)C)(C)C)O |
SMILES canonique |
CC1CCC2CC1C3=C(C4=C(C=C3C2(C)C)OC(C5C4CC(=CC5)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


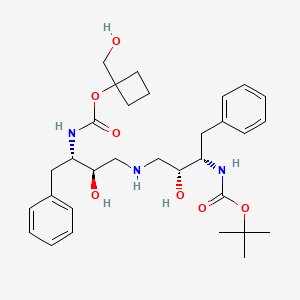




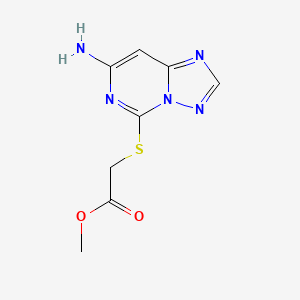

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
